molecular formula C20H12FN3O5S3 B2771859 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate CAS No. 877642-90-5

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate

Cat. No.: B2771859
CAS No.: 877642-90-5
M. Wt: 489.51
InChI Key: WWIBTCNARRFIML-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate is an intricate chemical compound. It incorporates various heterocyclic structures like thiophene, thiadiazole, and pyran, intertwined with amido and thioester functionalities. This multifaceted compound offers vast potential in various scientific disciplines owing to its distinctive structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate generally begins with the construction of the 1,3,4-thiadiazole core, often synthesized from thiocarbohydrazide and carboxylic acid derivatives under acidic conditions. Following this, the thiophene-2-carboxamido moiety can be introduced via amide coupling reactions using thiophene-2-carboxylic acid and appropriate coupling reagents.

Subsequently, the coupling of this intermediate with 4-oxo-4H-pyran-3-yl 4-fluorobenzoate can be achieved through nucleophilic substitution reactions under mild conditions to avoid decomposition of delicate functional groups.

Industrial Production Methods

While laboratory-scale preparation methods involve solution-phase synthesis, industrial production would likely involve optimization towards more efficient routes, possibly via solid-phase synthesis or the use of continuous flow reactors to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thiadiazole moiety.

  • Reduction: Reduction reactions can target the carbonyl groups or potentially convert the amide to an amine.

  • Substitution: Nucleophilic substitution can be applied to the fluorobenzoate moiety, replacing the fluorine atom with different nucleophiles.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or neutral conditions.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophiles like amines, thiols, or alcohols in polar aprotic solvents.

Major Products

Depending on the specific reaction:

  • Oxidation could yield sulfoxides or sulfones.

  • Reduction might generate alcohols or amines.

  • Substitution would produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

This compound’s multifaceted nature makes it suitable for numerous applications:

  • Chemistry: As a building block in the synthesis of more complex molecules or as a functional group in catalysis.

  • Biology: Potential use as an enzyme inhibitor or substrate in biochemical assays.

  • Medicine: Exploration as a potential therapeutic agent, considering the biological activity of its components.

  • Industry: Usage in the development of novel materials with specific desired properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's biological activity would likely hinge on its interaction with cellular proteins, particularly enzymes or receptors. Its structural motifs suggest potential affinity for binding sites in enzyme active sites or receptor pockets, possibly altering their conformation or activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4H-pyran-3-yl derivatives: Typically, these share a similar core structure but differ in their functional groups.

  • Thiophene carboxamides: Known for their stability and biological activities.

  • 1,3,4-Thiadiazole derivatives: Often explored for their unique electronic properties and bioactivity.

Highlighting Uniqueness

What sets 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate apart is the synergy between these diverse functional groups. This combination enhances its potential interaction with biological targets and broadens its application spectrum compared to single-entity compounds.

So, there you go—an in-depth dive into this remarkable compound

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate is a complex organic molecule notable for its intricate structure and potential biological activities. This article examines its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of heterocyclic organic molecules, characterized by the presence of multiple ring structures. Its molecular formula is C23H19N3O6S3C_{23}H_{19}N_3O_6S_3, with a molecular weight of approximately 529.6 g/mol . The structure integrates various functional groups, including thiophene, thiadiazole, pyran, and benzoate moieties, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The integration of thiophene and thiadiazole suggests potential antimicrobial and antiviral properties.

Potential Pharmacological Applications

  • Antiviral Activity : Similar compounds have shown efficacy against viruses in vitro. For example, derivatives with thiadiazole rings have demonstrated antiviral properties against various viral strains such as JUNV and HSV .
  • Antimicrobial Properties : Compounds with similar structural features have been evaluated for antimicrobial activity against bacteria and fungi. The presence of the thiadiazole moiety is often linked to increased antimicrobial efficacy .
  • Anticancer Potential : The complex structure may also confer anticancer properties, as many heterocyclic compounds exhibit selective cytotoxicity towards cancer cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many heterocyclic compounds act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival.
  • Receptor Modulation : Compounds similar in structure have been identified as modulators of G protein-coupled receptors (GPCRs), which play pivotal roles in cell signaling and homeostasis .

Research Findings

Recent studies have highlighted the biological implications of compounds related to this compound:

StudyFindings
Barradas et al. (2021)Identified antiviral activity against JUNV; compounds showed higher efficacy than ribavirin .
Research on Thiadiazole DerivativesCompounds demonstrated notable cytotoxicity against various cancer cell lines .
Pharmacological CharacterizationPotential interactions with GPCRs suggest roles in cardiovascular health modulation .

Case Studies

  • Antiviral Efficacy : A study examined the antiviral potential of related thiadiazole derivatives against JUNV in Vero cells, demonstrating significant inhibition compared to standard antiviral agents.
  • Cytotoxicity Assays : Various derivatives were tested for cytotoxic effects on cancer cell lines, revealing selective toxicity that warrants further investigation into their anticancer applications.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FN3O5S3/c21-12-5-3-11(4-6-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-2-1-7-30-16/h1-9H,10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIBTCNARRFIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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